molecular formula C9H9ClN2 B054044 (5-Chloro-1H-indol-3-yl)methanamine CAS No. 113188-83-3

(5-Chloro-1H-indol-3-yl)methanamine

Cat. No.: B054044
CAS No.: 113188-83-3
M. Wt: 180.63 g/mol
InChI Key: WZHCQPLLALCYQP-UHFFFAOYSA-N
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Description

(5-Chloro-1H-indol-3-yl)methanamine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the 5th position of the indole ring and an amine group attached to the methylene carbon at the 3rd position.

Scientific Research Applications

(5-Chloro-1H-indol-3-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in various chemical studies.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Research on this compound includes its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical products with specific properties.

Safety and Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Indole derivatives, such as “(5-Chloro-1H-indol-3-yl)methanamine”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors , suggesting potential future directions in neurological drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-indol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 5-chloroindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product . Another method includes the use of 5-chloroindole-3-carboxaldehyde as a starting material, which undergoes reductive amination with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amine group or other substituents on the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-1H-indol-2-yl)methanamine: Similar in structure but with the amine group at the 2nd position.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3rd position.

    5-Bromo-1H-indole-3-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

(5-Chloro-1H-indol-3-yl)methanamine is unique due to the specific positioning of the chlorine atom and the amine group, which may confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

(5-chloro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHCQPLLALCYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611941
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113188-83-3
Record name 5-Chloro-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113188-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-chloro-1H-indole-3-carbaldehyde (0.690 g; 3.76 mmol), hydroxylamine hydrochloride (0.366 g; 5.27 mmol) and sodium acetate (0.463 g; 5.65 mmol) in ethanol (10 mL) was stirred at reflux for 3.5 h. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and brine and extracted with ethyl acetate. The solvent was evaporated and the resulting residue (crude oxime) was dissolved in glacial acetic acid (30 mL). Zinc dust (1.48 g; 22.59 mmol) was added to the solution, and the mixture was stirred overnight at room temperature. The suspension was filtered through Celite, the cake was washed with ethyl acetate, and the organic solution was concentrated under reduced pressure. An aqueous solution of sodium carbonate was added to the residue and the resulting mixture was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate, filtered, and concentrated to afford the (5-chloro-1H-indol-3-yl)methanamine as a brown solid, which was used without further purification in the next step.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-1H-indole-3-carbaldehyde (0.690 g; 3.76 mmol), hydroxylamine hydrochloride (0.366 g; 5.27 mmol) and sodium acetate (0.463 g; 5.65 mmol) in ethanol (10 mL) was stirred at reflux for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and brine and extracted with ethyl acetate. The solvent was evaporated and the residue (crude oxime) was dissolved in glacial acetic acid (30 mL). Zinc dust (1.48 g; 22.59 mmol) was added to the solution, and the mixture was stirred at room temperature for 14 hours. The resulting suspension was filtered on a Celite pad and the cake was washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was partitioned between an aqueous solution of sodium carbonate and ethyl acetate. The organic layer was dried over magnesium sulphate, filtered, and concentrated to give 0.680 (88%) of (5-Chloro-1H-indol-3-yl)methanamine as a brown solid.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step Two
Name
Yield
88%

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